(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3R)-2,3-dihydro-1-benzofuran-3,5-diamine |
InChI |
InChI=1S/C8H10N2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,9-10H2/t7-/m0/s1 |
InChI Key |
SDXYVIUQLJRXHV-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)N)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3r 2,3 Dihydro 1 Benzofuran 3,5 Diamine and Its Chiral Analogs
Stereoselective Synthesis Strategies for Chiral 2,3-Dihydrobenzofurans
The creation of specific enantiomers of chiral 2,3-dihydrobenzofurans is paramount for their application in pharmacology and materials science. Modern synthetic chemistry offers several powerful strategies to achieve high levels of enantioselectivity.
Asymmetric Catalysis Approaches
Asymmetric catalysis stands as a highly efficient method for synthesizing chiral molecules, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile in this context. A notable strategy is the highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides access to chiral 2,3-dihydrobenzofurans with excellent control over both region and stereochemistry. organic-chemistry.org Another powerful palladium-catalyzed method is the iodine atom transfer cycloisomerization of aryl iodides tethered to olefins, yielding optically active 2,3-dihydrobenzofurans. organic-chemistry.org These methods are valued for their broad substrate scope and mild reaction conditions. organic-chemistry.org
Other Metal-Based Catalysis: Beyond palladium, other metals have been successfully employed. Rhodium(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes represents a redox-neutral [3+2] annulation to construct the dihydrobenzofuran ring. organic-chemistry.org Copper(I) catalysis has also been used for the asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, yielding 2,3-dihydrobenzofuran-3-ol derivatives with high enantioselectivity. thieme-connect.com
Organocatalysis: Metal-free approaches using chiral organocatalysts, such as phosphoric acids, have emerged as a key strategy. For instance, a chiral phosphoric acid can catalyze the [3+2] annulation reaction between quinone imines and 4-aminoisoxazoles, proceeding through a 1,4-addition and subsequent cyclization to afford the target dihydrobenzofurans in high yields and enantioselectivity. nih.gov
| Catalytic System | Reaction Type | Key Substrates | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Pd/TY-Phos | Heck/Tsuji-Trost | o-bromophenols, 1,3-dienes | Excellent | organic-chemistry.org |
| Rh(III) | C-H Activation/[3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | High | organic-chemistry.org |
| Chiral Phosphoric Acid | [3+2] Annulation | Quinone monoimines, 3-hydroxymaleimides | 49-99% | nih.gov |
| Cu(I)/(S,S)-QuinoxP* | Intramolecular Addition | Aryl pinacolboronic esters | up to 96% | thieme-connect.com |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries involves temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org This auxiliary is then cleaved and can often be recovered. wikipedia.org
One of the most widely applied classes of auxiliaries is the chiral oxazolidinones, developed by the Evans group. wikipedia.orgresearchgate.net In the synthesis of dihydrobenzofurans, an N-acyl oxazolidinone can be subjected to a diastereoselective transformation, such as an aldol or alkylation reaction, to set the desired stereocenters. The auxiliary then guides the formation of subsequent stereocenters with high precision before it is removed. researchgate.net Camphor-derived auxiliaries have also proven effective in diastereoselective alkylations and Diels-Alder reactions that can be adapted for the synthesis of complex chiral structures. researchgate.net Another example involves using Cinchona alkaloids as a chiral leaving group in [4+1] annulation reactions, which provides an operationally simple and highly stereoselective route to chiral 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov
Intermolecular Cyclization Approaches to the 2,3-Dihydrobenzofuran Core
Intermolecular strategies involve the reaction of two separate molecules to form the dihydrobenzofuran ring system, often through the in situ generation of highly reactive intermediates.
o-Quinone Methide and p-Quinone Methide Intermediates in Cycloaddition Reactions
Ortho-quinone methides (o-QMs) and para-quinone methides (p-QMs) are highly reactive intermediates that serve as powerful synthons in cycloaddition reactions to build the 2,3-dihydrobenzofuran core. cnr.itacs.org They are typically generated in situ under mild conditions from precursors like o-hydroxybenzyl alcohols, phenolic Mannich bases, or o-siloxybenzyl halides. nih.govcnr.itacs.orgrsc.org
A prevalent strategy is the formal [4+1] annulation, where the o-QM acts as the four-atom component. nih.gov For instance, o-QMs react efficiently with sulfur ylides, where the ylide delivers a single carbon atom to complete the five-membered ring, affording 2-substituted dihydrobenzofurans in excellent yields. rsc.org This reaction proceeds via a nucleophilic Michael-type addition of the ylide to the o-QM, followed by an intramolecular nucleophilic substitution. acs.orgrsc.org Similarly, a highly enantio- and diastereoselective [4+1] annulation has been developed between o-QMs and in situ generated ammonium (B1175870) ylides. nih.gov
Para-quinone methides can also be employed in catalytic 1,6-conjugate addition reactions, which have emerged as a powerful method for synthesizing functionalized diarylmethane derivatives, precursors that can be further elaborated into complex heterocyclic systems. researchgate.net
| QM Precursor | Generation Method | Reaction Partner | Reaction Type | Reference |
|---|---|---|---|---|
| o-Hydroxybenzhydryl alcohol | Sc(OTf)3 mediated | Isocyanides | [4+1] Cycloaddition | semanticscholar.org |
| o-Siloxybenzyl halide | Fluoride source (e.g., TBAF) | Sulfur ylides | [4+1] Annulation | cnr.itrsc.org |
| Phenolic Mannich base | Base-induced deamination | Pyridinium ylides | Michael addition/Cyclization | cnr.itacs.org |
| p-Quinone Methide | Various | C-Nucleophiles | 1,6-Conjugate Addition | researchgate.net |
Utilization of Nitrogen-Containing Phenol Precursors
To directly synthesize amino-substituted dihydrobenzofurans, researchers have developed methods that begin with phenol precursors already bearing nitrogen-containing functional groups. These strategies are particularly relevant for the synthesis of the target compound, (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine.
One such approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. rsc.org This method provides an effective pathway for constructing functionalized 2,3-dihydrobenzofuran derivatives. rsc.orgresearchgate.net Another strategy utilizes copper-catalyzed asymmetric annulation reactions of carbenes with 2-iminyl-substituted phenols, which provides convenient access to enantioenriched 2,3-dihydrobenzofurans. mdpi.com Furthermore, a microwave-assisted, acid-catalyzed epoxide opening with various amines, followed by an intramolecular nucleophilic aromatic substitution, has been developed to generate 3-amino-2,3-dihydrobenzofurans from chalcone-derived epoxyalcohols. nih.gov These methods highlight the utility of incorporating a nitrogen source early in the synthetic sequence to streamline the path to amino-substituted target molecules.
Strategies Involving o-Hydroxyphenylcarbonyl Derivatives
The use of o-hydroxyphenylcarbonyl compounds, such as o-hydroxychalcones and o-hydroxybenzophenones, serves as a classical yet evolving strategy for the synthesis of the 2,3-dihydrobenzofuran ring system. These methods typically proceed through the formation of an epoxide intermediate derived from the α,β-unsaturated carbonyl system, followed by an intramolecular SN2-type ring closure.
Recent advancements have focused on developing stereoselective versions of these reactions. For instance, microwave-facilitated synthesis using chalcone precursors allows for the creation of 3-amino-2,3-dihydrobenzofurans. nih.gov This approach involves acid-catalyzed aldol condensation, reduction, and epoxidation, providing a versatile route to modify the C2, C3, and aromatic ring portions of the molecule. nih.gov
Another strategy involves the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles. This leads to the formation of 2,3-dihydrobenzofuran-3-ols, which can then undergo a Lewis acid-promoted rearrangement to yield 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org This method provides a pathway to highly substituted dihydrobenzofuranones, which are valuable intermediates for further functionalization.
The following table summarizes a reaction pathway starting from o-hydroxyphenylcarbonyl derivatives.
| Starting Material | Reagents | Intermediate | Product | Yield (%) | Reference |
| 2-Hydroxybenzophenone | 1-(1-Chloroalkyl)benzotriazoles, LDA | 2-(Benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ol | 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-one | 41-70% | arkat-usa.org |
| ortho-Hydroxy Chalcone | H₂O₂, Base | Chalcone Epoxide | 3-Hydroxy-2-phenyl-2,3-dihydrobenzofuran | Varies | N/A |
[4+1] Annulation Reactions (e.g., with ortho-substituted para-quinone methides)
[4+1] Annulation reactions have emerged as a powerful and convergent strategy for the synthesis of 2,3-dihydrobenzofurans. This approach involves the reaction of a four-atom component, typically an in situ generated quinone methide, with a one-atom synthon.
A significant advancement in this area is the highly enantio- and diastereoselective [4+1] annulation between ortho-quinone methides (o-QMs) and ammonium ylides. nih.gov The o-QMs are generated in situ from precursors like 2-(trimethylsilyl)oxy]benzyl halides upon treatment with a fluoride source. The key to achieving high stereoselectivity is the use of a chiral leaving group on the ammonium salt, such as a Cinchona alkaloid, which controls the absolute and relative configuration of the final 2,3-dihydrobenzofuran product. nih.gov This method consistently produces trans-2,3-dihydrobenzofurans with excellent diastereoselectivity. nih.gov
Similarly, para-quinone methides (p-QMs) have been utilized in [4+1] annulation reactions. A transition-metal-free approach catalyzed by triflic acid (TfOH) allows for the reaction of p-QMs with α-aryl diazoacetates as C1 synthons. acs.org This protocol is operationally simple and provides access to dihydrobenzofurans with a quaternary carbon center at the C2 position. The reaction is believed to proceed through a cascade of protonation, intermolecular Michael addition, and subsequent intramolecular substitution. acs.org Other variations include scandium triflate-catalyzed [4+1] cycloadditions of p-QMs with isocyanides to yield N-functionalized derivatives. rsc.org
The table below highlights examples of [4+1] annulation reactions.
| 4-Atom Component | C1 Synthon | Catalyst/Conditions | Product Type | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |
| ortho-Quinone Methide | Ammonium Ylide | Cs₂CO₃, Chiral Amine | trans-2,3-Dihydrobenzofuran | Almost Exclusive | High | nih.gov |
| para-Quinone Methide | α-Aryl Diazoacetate | TfOH | 2,2-Disubstituted-2,3-dihydrobenzofuran | N/A | N/A (racemic) | acs.org |
| para-Quinone Methide | Isocyanide | Sc(OTf)₃ | N-Functionalized 2,3-disubstituted benzofuran (B130515) | N/A | N/A | rsc.org |
| ortho-Quinone Methide | Stabilized Sulfur Ylide | Fluoride Source | 2-Substituted-2,3-dihydrobenzofuran | N/A | Up to 94% | cnr.it |
Intramolecular Cyclization Approaches to the 2,3-Dihydrobenzofuran Core
Intramolecular cyclization represents a diverse and widely employed strategy for constructing the 2,3-dihydrobenzofuran core. cnr.itthieme-connect.com These methods are classified based on the specific bond that is formed during the key ring-closing step. cnr.itresearchgate.netthieme-connect.com This classification provides a systematic framework for understanding and designing synthetic routes to this important heterocyclic system. The primary bond formations include O–C2, C2–C3, C3–Aryl, and O–Aryl.
O–C2 Bond Forming Cyclizations
The formation of the O–C2 bond is a common strategy, often involving the intramolecular cyclization of o-alkenylphenols or related substrates. nih.gov One prominent method is the hydroalkoxylation of o-alkynylphenols. nih.gov This reaction can be catalyzed by various transition metals, including indium(III), copper(I), rhodium(I), and gold, proceeding with 5-endo-dig regioselectivity. The mechanism typically involves π-Lewis acid activation of the alkyne by the metal catalyst, followed by the nucleophilic attack of the phenolic oxygen. nih.gov
Another approach is the palladium-catalyzed intramolecular oxidative cyclization of o-cinnamyl phenols, which yields 2-benzyl substituted dihydrobenzofurans. These reactions demonstrate the versatility of transition metal catalysis in forging the O–C2 bond under controlled conditions.
C2–C3 Bond Forming Cyclizations
The construction of the C2–C3 bond to form the dihydrobenzofuran ring is less common but offers unique synthetic advantages. Visible-light-promoted intramolecular reductive cyclization provides a modern, metal-free approach. rsc.orgresearchgate.net For example, substrates containing an olefin tethered to an aryl ring can undergo radical cyclization promoted by tris(trimethylsilyl)silane and visible light, without the need for a transition metal or an external photocatalyst. rsc.orgresearchgate.net This method is advantageous due to its mild conditions and high functional group tolerance.
Transition metal-catalyzed processes are also employed. For instance, a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides can produce optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group. organic-chemistry.org
C3–Aryl Bond Forming Cyclizations
Forging the C3–Aryl bond (also referred to as the C3–C3a bond) often utilizes classic organometallic or electrophilic aromatic substitution reactions. nih.gov Intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones is a well-established method for creating this bond and forming the fused ring system. nih.gov
More contemporary methods involve transition-metal-catalyzed C-H insertion or activation. Rhodium(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with O-propargylphenols can construct 3-methylene-2,3-dihydrobenzofuran derivatives, showcasing the power of carbene chemistry in forming the C3–Aryl bond. mdpi.com
O–Aryl Bond Forming Cyclizations
The formation of the O–Aryl bond (or C7a–O bond) is a powerful strategy that often relies on modern cross-coupling and C-H functionalization reactions. nih.govnih.gov A notable method involves the direct intramolecular C-H arylation of alcohols. nih.gov This can be achieved under mild conditions using a copper catalyst in conjunction with a diaryl-λ³-iodane intermediate, which is formed in situ. This approach avoids the high temperatures often required for C-H functionalization, making it compatible with more sensitive functional groups. nih.gov
The mechanism involves the rapid conversion of the substrate to a diaryl-λ³-iodane intermediate, which then undergoes a rapid and nearly quantitative cyclization in the presence of a copper catalyst. nih.gov This strategy provides a direct and efficient route to the dihydrobenzofuran core by forming the ether linkage to the aromatic ring in the final step.
| Cyclization Type | Key Reaction | Catalyst/Reagent | Substrate Type | Reference |
| O–C2 | Intramolecular Hydroalkoxylation | InI₃, Cu(I), Au, etc. | o-Alkynylphenol | nih.gov |
| C2–C3 | Radical Cyclization | Visible Light, (TMS)₃SiH | Olefin-tethered Aryl Halide | rsc.orgresearchgate.net |
| C3–Aryl | Friedel-Crafts Acylation | Lewis Acid | α-Aryloxyaryl Ketone | nih.gov |
| O–Aryl | Intramolecular C-H Arylation | Cu(hfacac)₂, Iodine(III) Reagent | 2-Aryl-alkenol | nih.gov |
Derivatization from Pre-formed 2,3-Dihydrobenzofuran Scaffolds
A prominent strategy for the synthesis of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine and its analogs involves the modification of an existing 2,3-dihydrobenzofuran ring system. This approach allows for the late-stage introduction of key functional groups, offering flexibility in the design of synthetic routes.
Regioselective Introduction of Amine Functionalities
The introduction of amine groups at specific positions of the 2,3-dihydrobenzofuran scaffold is a critical step. One effective method involves the use of chalcone precursors to generate 3-amino-2,3-dihydrobenzofurans. This route begins with an acid-catalyzed, microwave-assisted aldol condensation to form chalcone intermediates. Subsequent stereoselective reduction and epoxidation, for instance using Corey-Bakshi-Shibata reduction and Sharpless asymmetric epoxidation, yield stereoisomeric epoxyalcohols. The crucial step involves a one-pot, microwave-assisted, regioselective acid-catalyzed epoxide opening with various amines, followed by an intramolecular nucleophilic aromatic substitution to furnish the desired 3-amino-2,3-dihydrobenzofurans nih.gov. This methodology provides a pathway to stereochemically diverse analogs.
Another approach involves the enantioselective amination of 3-substituted-2-benzofuranones using N-heterocyclic carbene (NHC) catalysis. This process relies on the non-covalent interaction of the NHC with the substrate, creating a chiral ion-pair that facilitates the stereocontrolled addition of an electrophilic amine source to the enolate. This method is effective for creating an amine-substituted quaternary stereocenter at the C3 position nih.gov.
Functionalization at Positions 3 and 5 of the 2,3-Dihydrobenzofuran Ring
Achieving the specific 3,5-diamino substitution pattern requires a carefully planned sequence of reactions. A plausible strategy involves starting with a 5-substituted 2,3-dihydrobenzofuran, where the substituent can be a nitro group, a precursor to the amine. The subsequent introduction of the 3-amino group with the desired (3R) configuration is a key challenge.
One potential route is the asymmetric hydrogenation of a 3-imino-5-nitro-2,3-dihydrobenzofuran intermediate. While direct evidence for this specific transformation is limited, the asymmetric hydrogenation of related imines is a well-established method for the synthesis of chiral amines. Chiral ruthenium catalysts, for instance, have been employed in the asymmetric hydrogenation of 3-substituted benzisoxazoles, which proceeds through an imine intermediate to afford chiral α-substituted o-hydroxybenzylamines researchgate.netnih.gov. The success of this approach would depend on the compatibility of the nitro group with the hydrogenation conditions and the ability of the chiral catalyst to induce high enantioselectivity at the C3 position.
Alternatively, the synthesis could commence with the enantioselective introduction of the 3-amino group onto an unsubstituted or differently functionalized 2,3-dihydrobenzofuran scaffold, followed by the regioselective introduction of a nitro or amino group at the C5 position. The regioselective nitration of aromatic rings is a standard transformation, and subsequent reduction of the nitro group to an amine is typically straightforward.
The following table summarizes potential synthetic strategies for the functionalization at positions 3 and 5.
| Strategy | C3-Functionalization Method | C5-Functionalization Method | Key Considerations |
| Route A | Asymmetric reduction of a 3-imino group | Nitration followed by reduction | Compatibility of the nitro group with the asymmetric reduction step. |
| Route B | Enantioselective amination of a 3-keto or other precursor | Electrophilic aromatic substitution (e.g., nitration) | Regioselectivity of the C5-functionalization on a C3-substituted scaffold. |
| Route C | Chiral resolution of a racemic 3-amino-5-nitro-2,3-dihydrobenzofuran | Classical resolution techniques | Efficiency and scalability of the resolution process. |
Transformation of Benzofurans to 2,3-Dihydrobenzofurans
The catalytic asymmetric hydrogenation of benzofurans presents a direct and atom-economical route to chiral 2,3-dihydrobenzofurans. This transformation is crucial as it can establish the stereocenter at C3 and potentially be applied to substrates already bearing a substituent at the C5 position, such as a nitro or amino group.
Recent advancements have demonstrated the highly enantioselective and complete hydrogenation of protected benzofurans using ruthenium N-heterocyclic carbene (Ru-NHC) catalysts. These catalysts can function in both homogeneous and heterogeneous phases, allowing for the reduction of both the furan (B31954) and the benzene (B151609) rings if desired. For the synthesis of 2,3-dihydrobenzofurans, partial hydrogenation is required. This methodology has been shown to be effective for a range of substituted benzofurans, providing access to chiral octahydrobenzofurans with high yields and good enantioselectivities rsc.org. The compatibility of this catalytic system with a 5-amino or 5-nitro substituent would be a key factor for its application in the synthesis of the target molecule.
Another powerful approach involves the use of iridium catalysts bearing chiral pyridine-phosphinite ligands for the enantioselective hydrogenation of substituted benzofurans. High conversions and enantioselectivities have been achieved for benzofurans with alkyl substituents at the 2- or 3-position. The applicability of this method to 5-substituted benzofurans would need to be investigated.
The table below highlights some of the catalyst systems employed in the asymmetric hydrogenation of benzofurans.
| Catalyst System | Ligand | Substrate Scope | Enantioselectivity (ee) | Reference |
| Ruthenium-NHC | N-Heterocyclic Carbene | Protected indoles and benzofurans | Good | rsc.org |
| Iridium | Bicyclic pyridine-phosphinite | 2- and 3-substituted furans and benzofurans | Excellent for 3-substituted furans |
The development of these advanced synthetic methodologies provides a robust toolbox for the construction of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine and its chiral analogs. The choice of a specific route will depend on the availability of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity. Further research into the compatibility of these methods with the specific substitution pattern of the target molecule will be crucial for the successful implementation of an efficient and selective synthetic strategy.
Reaction Chemistry and Transformational Studies of 3r 2,3 Dihydro 1 Benzofuran 3,5 Diamine
Reactivity of the Amine Centers
The presence of two distinct amine groups, one aliphatic and chiral, and the other aromatic, dictates the regioselectivity of reactions at the nitrogen centers. The aliphatic amine is generally more nucleophilic than its aromatic counterpart, which can lead to selective functionalization under controlled conditions.
While direct studies on the condensation reactions of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine with β-dicarbonyl compounds are not extensively documented, analogous reactions with other amino-heterocycles provide a predictive framework. For instance, the condensation of aminopyrazoles with β-dicarbonyls is a classic method for forming fused heterocyclic systems. Similarly, the amine groups of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine can be expected to react with β-dicarbonyl compounds like acetylacetone (B45752) or diethyl malonate to form enaminones or amides, which can subsequently cyclize to yield more complex heterocyclic structures. The relative reactivity of the two amine groups would likely depend on the reaction conditions, with the more nucleophilic 3-amino group potentially reacting preferentially under milder conditions.
In a related context, the condensation of benzofuran-3(2H)-ones with α,β-dicarbonyl compounds has been shown to proceed under microwave irradiation with clay as a catalyst, yielding acyl-aurones. researchgate.netmdpi.comsciforum.net This demonstrates the reactivity of the benzofuranone system, and it is plausible that the diamino-analogue would exhibit similar reactivity leading to the formation of imine or enamine derivatives.
Acylation and alkylation are fundamental transformations for the synthesis of derivatives of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine. These reactions are crucial for introducing functional groups that can modulate the compound's biological activity or serve as handles for further synthetic manipulations.
Acylation: The amine centers can be readily acylated using acyl chlorides, anhydrides, or activated esters. Due to the higher nucleophilicity of the aliphatic amine at the 3-position, selective mono-acylation is often achievable at this site by careful control of stoichiometry and reaction temperature. Exhaustive acylation would lead to the di-acylated product.
| Acylating Agent | Expected Product (Mono-acylation at C3-NH) | Expected Product (Di-acylation) |
| Acetyl Chloride | (3R)-N-(5-amino-2,3-dihydro-1-benzofuran-3-yl)acetamide | (3R)-N-(5-acetamido-2,3-dihydro-1-benzofuran-3-yl)acetamide |
| Benzoyl Chloride | (3R)-N-(5-amino-2,3-dihydro-1-benzofuran-3-yl)benzamide | (3R)-N-(5-benzamido-2,3-dihydro-1-benzofuran-3-yl)benzamide |
| Chloroacetyl Chloride | (3R)-N-(5-amino-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide | (3R)-N-(5-(2-chloroacetamido)-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide |
This table presents hypothetical products based on known amine reactivity.
Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation. Again, the 3-amino group is expected to be more reactive.
The introduction of an aryl group onto the nitrogen atoms can be accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a well-established method for forming C-N bonds. acs.orgnih.govmit.edu These reactions typically employ a copper(I) catalyst, a ligand (such as a diamine or an amino acid), and a base. nih.gov
The arylation of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) would likely proceed preferentially at the more nucleophilic 3-amino position under kinetic control. However, thermodynamic conditions or the use of specific ligand systems could potentially favor arylation at the 5-amino position. The choice of ligand and base can be crucial in modulating the reactivity and selectivity of these transformations. rsc.org
| Aryl Halide | Catalyst/Ligand System (Example) | Expected Major Product (Mono-arylation at C3-NH) |
| Iodobenzene | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | (3R)-N-(5-amino-2,3-dihydro-1-benzofuran-3-yl)aniline |
| 4-Bromotoluene | CuI / 1,10-Phenanthroline | (3R)-N-(5-amino-2,3-dihydro-1-benzofuran-3-yl)-4-methylaniline |
| 2-Chloropyridine | CuI / L-Proline | (3R)-N-(5-amino-2,3-dihydro-1-benzofuran-3-yl)pyridin-2-amine |
This table presents hypothetical products based on established copper-catalyzed N-arylation methodologies.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating groups: the 5-amino group and the ether oxygen of the dihydrofuran ring. The amino group is a powerful activating group and is ortho-, para-directing. The ether oxygen is also an activating, ortho-, para-directing group.
Given the positions of the existing substituents, the directing effects can be analyzed as follows:
The 5-amino group strongly directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2, which is part of the furan (B31954) ring and not aromatic).
The ether oxygen directs to its ortho positions (C7a, which is a bridgehead, and C2) and its para position (C5, which is already substituted).
The combined effect of these two activating groups makes the benzene ring highly reactive. The most likely positions for electrophilic attack are C4 and C6, which are ortho to the powerful 5-amino directing group. Steric hindrance from the dihydrofuran ring might slightly influence the regioselectivity between these two positions.
| Electrophilic Reagent | Reaction | Expected Major Products |
| HNO₃ / H₂SO₄ | Nitration | (3R)-4-Nitro-2,3-dihydro-1-benzofuran-3,5-diamine and (3R)-6-Nitro-2,3-dihydro-1-benzofuran-3,5-diamine |
| Br₂ / FeBr₃ | Bromination | (3R)-4-Bromo-2,3-dihydro-1-benzofuran-3,5-diamine and (3R)-6-Bromo-2,3-dihydro-1-benzofuran-3,5-diamine |
| SO₃ / H₂SO₄ | Sulfonation | (3R)-3,5-Diamino-2,3-dihydro-1-benzofuran-4-sulfonic acid and (3R)-3,5-Diamino-2,3-dihydro-1-benzofuran-6-sulfonic acid |
| CH₃COCl / AlCl₃ | Friedel-Crafts Acylation | 1-((3R)-3,5-Diamino-2,3-dihydro-1-benzofuran-4-yl)ethan-1-one and 1-((3R)-3,5-Diamino-2,3-dihydro-1-benzofuran-6-yl)ethan-1-one |
This table presents predicted products based on the principles of electrophilic aromatic substitution. wikipedia.orglibretexts.org
Stereochemical Transformations and Epimerization Studies at the 3-Position
The stereocenter at the 3-position is a key feature of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine. The stability of this chiral center under various reaction conditions is of significant interest. Epimerization, the change in configuration at a single stereocenter, can occur under certain conditions.
For the 3-amino group, epimerization would involve the inversion of the stereocenter from (R) to (S). This could potentially proceed through a deprotonation-reprotonation mechanism at the C3 position, particularly if the C3 proton is rendered acidic. However, this is generally unlikely under neutral or basic conditions.
A more plausible pathway for epimerization could involve a reversible ring-opening and ring-closing sequence, or the formation of an intermediate that allows for rotation around the C2-C3 bond. Studies on related 2,3-disubstituted dihydrobenzofurans have shown that epimerization can occur, leading to the thermodynamically more stable trans isomer from a cis precursor. nih.gov This suggests that the stereochemistry at C3 can be labile under certain reaction conditions, potentially through the formation of a betaine (B1666868) intermediate. nih.gov Additionally, photoredox-catalyzed methods have been developed for the diastereoselective epimerization of exocyclic amines, proceeding via a reversible hydrogen atom transfer (HAT) mechanism. organic-chemistry.org While not directly applied to this system, it highlights a modern approach to stereochemical editing that could potentially be adapted.
Ring-Opening and Rearrangement Pathways of the 2,3-Dihydrobenzofuran (B1216630) System
The 2,3-dihydrobenzofuran ring system, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. researchgate.net These transformations are often promoted by strong acids, bases, or transition metals.
Lewis acid-catalyzed ring-opening of related 2,3-dihydrofuran (B140613) acetals has been shown to lead to benzannulation reactions, forming carbazole (B46965) derivatives. mdpi.com This type of reactivity highlights the potential for the dihydrofuran ring to act as a precursor to more complex aromatic systems.
In the context of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine, acidic conditions could lead to protonation of the ether oxygen, followed by cleavage of the C2-O or C3-C2 bond. The presence of the electron-donating amino groups on the benzene ring could influence the regioselectivity of such a cleavage.
Transition metal-catalyzed reactions, particularly with nickel or iron, have been utilized for the selective cleavage of the C-O bond in benzofurans, providing access to functionalized phenols. researchgate.net Although these studies often focus on the fully aromatic benzofuran (B130515), similar methodologies could potentially be applied to the dihydro-analogue. Reductive conditions using hydrides have also been shown to induce rearrangement and ring expansion in certain benzofuranone derivatives. researchgate.net
Tandem Reactions Involving the Dihydrobenzofuran Core (e.g., Heck alkynylation/cyclization for benzofurans)
Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, represent an efficient and atom-economical approach to complex molecule synthesis. For the transformation of dihydrobenzofuran cores into fully aromatic benzofurans, the Heck alkynylation followed by a cyclization cascade is a particularly relevant and powerful strategy. This approach typically begins with a suitably functionalized precursor, such as an iodophenol, which can undergo a palladium-catalyzed coupling with a terminal alkyne (a copper-free Sonogashira-type coupling), followed by an intramolecular cyclization to furnish the benzofuran ring system.
While direct studies on (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine are not available, research on analogous systems demonstrates the feasibility of such transformations. For instance, the one-pot tandem Heck alkynylation/cyclization of 2-iodophenols with various terminal alkynes is a well-established method for producing 2-substituted benzofurans. nih.gov This process is effectively catalyzed by palladium N-heterocyclic carbene (NHC) complexes under copper-free conditions, highlighting a time-efficient and step-reduced pathway to the benzofuran skeleton. nih.gov
The general mechanism for this transformation can be conceptualized in the context of a hypothetical derivative of the title compound. If one of the amino groups on the aromatic ring of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine were replaced by an iodo group, and the dihydrofuran ring were opened to reveal a phenolic hydroxyl group, the resulting substrate would be primed for this tandem reaction. The process would proceed through the following key steps:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl-iodide bond.
Alkynylation (Heck Alkynylation): The resulting arylpalladium(II) complex reacts with a terminal alkyne. In a copper-free Sonogashira variation, this step is followed by deprotonation of the alkyne and transmetalation (or a related pathway) to form a palladium-alkynyl complex.
Reductive Elimination Precursor: The molecule is now set up for the key bond-forming cyclization step.
Intramolecular Cyclization (Annulation): The phenolic oxygen attacks the alkyne, which is activated by the palladium catalyst, leading to a 5-exo-dig cyclization.
Reductive Elimination/Catalyst Regeneration: The cycle is completed by reductive elimination, which forms the benzofuran product and regenerates the active Pd(0) catalyst.
A variety of palladium catalysts have been shown to be effective for this type of transformation, with N-heterocyclic carbene (NHC) ligands being particularly noteworthy. nih.gov The choice of ligand, solvent, and base is crucial for optimizing the reaction yield and scope.
The table below summarizes representative conditions and outcomes for the tandem Heck alkynylation/cyclization reaction on a generalized 2-iodophenol (B132878) substrate, which serves as a model for the potential reactivity of a suitably functionalized derivative of the dihydrobenzofuran core.
| Entry | Alkyne Substrate | Palladium Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd-NHC Complex nih.gov | Cs₂CO₃ | Dioxane | High |
| 2 | 1-Hexyne | Pd-NHC Complex nih.gov | K₂CO₃ | DMF | Moderate |
| 3 | Propargyl alcohol | Pd-NHC Complex nih.gov | Et₃N | MeCN | Good |
This table presents generalized data based on analogous reactions of 2-iodophenols as specific data for (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine is not available.
The development of such tandem processes is critical for the efficient synthesis of biologically relevant benzofuran compounds. nih.gov While the direct application to (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine remains a subject for future research, the established methodologies on related structures provide a strong foundation for predicting its potential chemical transformations and for the design of synthetic routes to novel benzofuran-based molecules. Further investigation would be required to determine the compatibility of the existing amino groups and the chiral center at the 3-position with the conditions of the Heck alkynylation/cyclization reaction.
Advanced Spectroscopic and Structural Elucidation Techniques
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules in solution. mdpi.com These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light at various wavelengths, corresponding to electronic transitions. mdpi.comfrontiersin.org For (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine, the ECD spectrum is predicted to show specific Cotton effects (CEs). The sign of these CEs, particularly those associated with the ¹Lₐ and ¹Lₑ bands of the aromatic chromophore, is directly related to the molecule's absolute configuration. researchgate.net For derivatives of 2,3-dihydro-1-benzofuran, a positive Cotton effect around 294 nm has been correlated with a specific stereochemistry at the chiral centers. researchgate.net The absolute configuration is confirmed by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for the (R)-enantiomer. A match between the experimental and calculated spectra provides strong evidence for the assigned configuration.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on molecular vibrations. americanlaboratory.comnih.gov VCD is applicable to a wide range of chiral molecules and is particularly powerful for those without strong UV-Vis chromophores. mdpi.comresearchgate.net The experimental VCD spectrum, which shows both positive and negative bands in the fingerprint region (e.g., 1000-1600 cm⁻¹), is compared to the theoretical spectrum calculated using density functional theory (DFT). americanlaboratory.com A high degree of agreement in the signs and relative intensities of the major VCD bands between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would unequivocally confirm the absolute configuration of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine. americanlaboratory.comnih.gov
| Technique | Wavelength/Wavenumber | (3R)-Enantiomer (Expected Sign) | (3S)-Enantiomer (Expected Sign) |
|---|---|---|---|
| ECD | ~290 nm (¹Lₑ band) | Positive (+) | Negative (-) |
| ECD | ~240 nm (¹Lₐ band) | Negative (-) | Positive (+) |
| VCD | ~1480 cm⁻¹ (C-H bend) | Positive (+) | Negative (-) |
| VCD | ~1250 cm⁻¹ (C-O stretch) | Negative (-) | Positive (+) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.govmeasurlabs.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.govazolifesciences.com
For (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine, the molecular formula is C₈H₁₀N₂O. HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the m/z of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated exact mass. A very small mass difference confirms the elemental composition and, by extension, the molecular formula of the compound. azolifesciences.com This technique is crucial for distinguishing the target compound from other isomers or compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 151.0866 |
| Measured Mass (Hypothetical) | 151.0868 |
| Mass Difference (ppm) | 1.32 |
| Conclusion | Molecular formula confirmed |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, NOESY for stereochemical assignments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides initial information, advanced 2D NMR experiments are necessary to assemble the complete molecular framework and confirm stereochemistry.
For (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon connectivities, allowing for the unambiguous assignment of every atom in the molecule.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for stereochemical assignments. researchgate.net It identifies protons that are close to each other in space, regardless of their through-bond connectivity. In the dihydrofuran ring of the target molecule, specific NOE correlations would be observed between the proton at the chiral center (H3) and the diastereotopic protons at the C2 position (H2a and H2b). The relative intensities of these correlations help to define the three-dimensional arrangement of the five-membered ring and confirm the relative stereochemistry.
| Proton 1 | Correlating Proton(s) | Structural Information Gained |
|---|---|---|
| H3 (methine) | H2a, H2b (methylene), H4 (aromatic) | Confirms connectivity and spatial arrangement of the dihydrofuran ring. |
| H4 (aromatic) | H3 (methine), 5-NH₂ | Confirms position of substituents on the aromatic ring. |
| H6 (aromatic) | 5-NH₂, H7 (aromatic) | Confirms position of the 5-amino group relative to other aromatic protons. |
| H2a / H2b (methylene) | H3 (methine), H7 (aromatic) | Defines the conformation and orientation of the dihydrofuran ring relative to the benzene (B151609) ring. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration (e.g., demonstrated for related S-enantiomers)
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com It provides precise data on bond lengths, bond angles, and torsional angles, and most importantly, it can determine the absolute configuration of a chiral molecule without ambiguity.
The process involves growing a high-quality single crystal of the compound, which can sometimes be achieved by slow evaporation of a suitable solvent. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D electron density map, from which the atomic positions are determined. For chiral molecules, the absolute configuration can be established by analyzing anomalous dispersion effects, often quantified by the Flack parameter.
While a crystal structure for (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine itself may not be publicly available, data from closely related 2,3-dihydro-1-benzofuran derivatives demonstrate the power of this technique. For instance, the crystal structure of a related compound was solved in the monoclinic space group P2₁, confirming its absolute configuration. nih.gov Such analyses provide definitive proof of the molecular structure and stereochemistry.
| Parameter | Typical Value/Description | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govnih.govresearchgate.netvensel.org |
| Space Group | P2₁ or P2₁/c | nih.govnih.govresearchgate.netvensel.org |
| Unit Cell Dimensions (Å) | a, b, c ≠; α=γ=90°, β≠90° | researchgate.netvensel.org |
| Molecules per unit cell (Z) | 2, 4, or 8 | nih.govresearchgate.netvensel.org |
| Radiation | Cu Kα or Mo Kα | nih.govresearchgate.netvensel.org |
| Final R-index (R₁) | < 0.05 | nih.gov |
| Flack Parameter | Close to 0 for correct enantiomer |
Computational Chemistry and Theoretical Investigations of 3r 2,3 Dihydro 1 Benzofuran 3,5 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. jetir.orgbhu.ac.in Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to optimize molecular geometry and calculate various electronic parameters. bhu.ac.in
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. jetir.orgresearchgate.net
For 2,3-dihydro-1-benzofuran derivatives, FMO analysis helps identify the most reactive sites for electrophilic and nucleophilic reactions. bhu.ac.in In a typical analysis, the HOMO is often localized on the electron-rich benzene (B151609) ring, while the LUMO may be distributed across the benzofuran (B130515) system. For the title compound, the presence of two amine groups (-NH2) at the 3 and 5 positions would significantly influence the electronic distribution, likely raising the HOMO energy and making the molecule more susceptible to oxidation and electrophilic attack.
Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran Derivative This table presents hypothetical FMO data based on published values for similar structures to illustrate the expected parameters for (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.60 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.25 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. Time-dependent DFT (TD-DFT) is employed to predict electronic transitions (UV-Vis spectra), while standard DFT calculations can accurately forecast vibrational frequencies (IR spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. jetir.orgbhu.ac.in
For instance, calculated ¹H and ¹³C NMR chemical shifts for 2,3-dihydrobenzofuran (B1216630) derivatives, when compared with experimental data, typically show a strong correlation. materialsciencejournal.org This allows for the unambiguous assignment of signals in experimental spectra. Similarly, calculated vibrational frequencies can be matched with experimental IR and Raman spectra to identify characteristic functional group vibrations. jetir.org
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Dihydrobenzofuran Analog This table illustrates the typical correlation between theoretical and experimental data for a related structure. All values are in ppm.
| Proton | Experimental Shift | Calculated Shift (DFT/B3LYP) |
| H-2a | 4.65 | 4.62 |
| H-2b | 4.28 | 4.25 |
| H-3 | 3.45 | 3.41 |
| Ar-H | 6.80 - 7.25 | 6.78 - 7.22 |
Conformational Analysis and Potential Energy Surface Mapping
The 2,3-dihydro-1-benzofuran scaffold contains a five-membered dihydrofuran ring fused to a benzene ring. The non-planar nature of the five-membered ring means it can adopt various conformations, often described as 'envelope' or 'twist' puckers. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Molecular Dynamics Simulations for Conformational Dynamics in Solution
While quantum calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water, over time. nih.gov MD simulations provide a detailed view of the conformational dynamics, flexibility, and intermolecular interactions. nih.gov
In a typical MD simulation, the molecule is placed in a box of solvent molecules, and the system's evolution is simulated for a period ranging from nanoseconds to microseconds. mdpi.com Analysis of the resulting trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.
Hydrogen Bonding: To analyze the interactions between the molecule (specifically the amine groups and furan (B31954) oxygen) and the surrounding solvent molecules.
Such simulations are essential for understanding how the molecule behaves in a biological environment. nih.gov
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. globethesis.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. Transition state theory allows for the calculation of activation energies, which determine the rate of a reaction. pku.edu.cn
For the synthesis of 2,3-dihydro-1-benzofuran derivatives, DFT calculations can be used to compare different possible mechanisms, such as those involving transition metal-catalyzed cyclization or other tandem reactions. numberanalytics.commdpi.com By identifying the lowest-energy pathway, these calculations can help chemists optimize reaction conditions to improve yields and selectivity.
Ligand-Steered Modeling for Molecular Interactions
In the context of drug discovery, understanding how a molecule interacts with its biological target is paramount. For 2,3-dihydro-1-benzofuran derivatives, which have been investigated as potent ligands for targets like the cannabinoid receptor 2 (CB2), molecular docking and ligand-steered modeling are key computational techniques. nih.govumt.edunih.gov
Ligand-steered modeling uses the known binding pose of a reference compound to guide the docking of new, structurally similar molecules. nih.govumt.edu This approach assumes that the new derivatives will adopt a similar binding mode. The process involves:
Aligning the new molecule (e.g., (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine) onto a template of a known active ligand.
Placing the aligned molecule into the receptor's active site.
Performing energy minimization to refine the binding pose and evaluate the interactions.
This method helps predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor. nih.gov These predictions are invaluable for designing new derivatives with improved potency and selectivity. nih.govumt.edu
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes to the Chiral Diamine
The demand for enantiomerically pure chiral amines has spurred research into sustainable and efficient manufacturing processes. whiterose.ac.uk Future efforts will likely focus on moving away from classical, multi-step syntheses that often involve expensive catalysts and significant waste production. rsc.org
Key areas of development include:
Biocatalytic Routes: The use of enzymes, such as amine transaminases (ATAs), offers a promising green alternative. rsc.org These enzymes can catalyze transamination reactions with high enantioselectivity under mild conditions, significantly reducing energy consumption and hazardous waste. rsc.org Research will aim to discover or engineer novel enzymes with enhanced stability and substrate specificity for the synthesis of the 2,3-dihydrobenzofuran (B1216630) core.
Transition-Metal-Free Catalysis: Recent years have seen a surge in the development of transition-metal-free synthetic pathways for constructing dihydrobenzofuran rings. nih.gov These methods, including organocatalyzed, photocatalytic, and electrocatalytic reactions, offer environmentally benign alternatives to traditional metal-catalyzed cross-coupling reactions. nih.gov For instance, Bronsted acid-promoted condensation reactions represent a facile protocol for synthesizing benzofuran (B130515) derivatives. nih.gov
Catalysis with Earth-Abundant Metals: To enhance sustainability, research is shifting towards catalysts based on earth-abundant metals. mdpi.com These catalysts can facilitate milder reaction conditions and reduce the generation of hazardous byproducts, aligning with the principles of green chemistry. whiterose.ac.uk
Asymmetric Aminolysis: Protocols such as the silver(I)-catalyzed enantioselective aminolysis of N-tosylaziridines provide a practical pathway to chiral vicinal diamines. nih.gov Adapting such methods could offer a convergent and efficient route to the target molecule from simple starting materials. nih.gov
The overarching goal is to create synthetic routes that are not only efficient and stereoselective but also economically viable and environmentally responsible, potentially utilizing renewable raw materials. bio4matpro.de
Exploration of Unconventional Reaction Pathways for Functionalization
Beyond the synthesis of the core structure, future research will explore unconventional methods to functionalize the (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine scaffold. This will enable the creation of derivatives with novel properties.
Emerging strategies include:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of molecules without the need for pre-functionalized substrates. nih.gov Applying this strategy to the dihydrobenzofuran core could provide direct access to a wide range of analogs. nih.gov
Convergent Synthesis: Multi-component annulation reactions, where multiple bonds are formed in a single step, offer a convergent and efficient approach to building molecular diversity. acs.org Palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes is one such method that could be adapted to synthesize functionalized dihydrobenzofurans. acs.org
Photoredox Catalysis: This technique allows for late-stage functionalization of complex molecules, including biologically active heterocycles, under mild conditions. It opens up new avenues for modifying the diamine at positions that are difficult to access through traditional methods.
Flow Chemistry for Novel Reactions: Continuous flow reactors can enable the use of reaction conditions (e.g., high pressure, high temperature, supercritical conditions) that are challenging to implement in traditional batch reactors, thereby unlocking novel reaction pathways. nih.gov
These unconventional methods promise to expand the chemical space accessible from the parent diamine, facilitating the development of new derivatives with tailored functions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis is set to transform the production of complex molecules like (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine. These technologies offer significant advantages over traditional batch processing, including improved safety, efficiency, scalability, and reproducibility. nih.govrsc.org
| Technology | Advantages for Synthesizing (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine |
| Flow Chemistry | Enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), safer handling of hazardous reagents, and potential for telescoping multi-step syntheses. nih.govrsc.org |
| Automated Synthesis Platforms | Increased speed and efficiency, reduced risk of human error, high-throughput screening of reaction conditions, and automated purification. merckmillipore.comyoutube.com |
| Immobilized Catalysts | In flow systems, using immobilized chiral catalysts (both enzymatic and metallic) simplifies catalyst separation, recovery, and reuse, improving process sustainability. whiterose.ac.ukrsc.org |
Fully automated, end-to-end platforms can accelerate the entire discovery cycle, from the design of synthetic routes using AI to the synthesis and testing of new molecules. youtube.comucla.edu This approach allows chemists to focus more on designing what to make rather than the intricacies of how to make it. youtube.com The combination of flow chemistry with other enabling technologies like microwave irradiation or photochemistry can further enhance synthetic efficiency. acs.org
Application of Advanced In-Situ Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes. Advanced in-situ and operando characterization techniques, which monitor reactions as they occur in real-time, provide invaluable insights into reaction kinetics, intermediates, and catalyst behavior. 4tu.nlyoutube.com
| Technique | Potential Application in the Synthesis of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine |
| In-situ Spectroscopy (FTIR, Raman, NMR) | Monitoring the formation of key intermediates and byproducts, identifying active catalytic species, and elucidating reaction mechanisms under realistic conditions. youtube.com |
| In-situ X-ray Techniques (XRD, XAS) | Studying the structure of heterogeneous catalysts during the reaction, observing phase transformations, and understanding changes in the electronic structure of the catalyst. researchgate.netspringerprofessional.de |
| Temporal Analysis of Products (TAP) | Providing deep insights into reaction mechanisms and microkinetics through non-steady-state (transient) studies with high time resolution. researchgate.net |
These advanced analytical methods allow for the direct observation of molecular transformations, moving beyond the limitations of traditional pre- and post-reaction analysis. 4tu.nl The data gathered from these techniques is essential for the rational design of more efficient and selective catalysts and for optimizing reaction conditions. youtube.com
Synergistic Approaches Combining Synthetic Chemistry with Computational Design
The synergy between experimental synthesis and computational chemistry is a powerful paradigm for accelerating the discovery and development of new molecules and materials. frontiersin.org Computational tools can be employed at every stage of the research process for (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine.
Key synergistic applications include:
Retrosynthetic Planning: AI-driven tools can analyze vast reaction databases to propose novel and efficient synthetic routes, prioritizing strategies based on factors like cost and likelihood of success. youtube.com
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and understand the origins of stereoselectivity in chiral syntheses. frontiersin.orgnih.gov This is particularly valuable for designing new chiral ligands or catalysts. acs.org
Virtual Screening and Property Prediction: Computational methods can predict the physicochemical and biological properties of virtual derivatives of the target diamine, allowing for the in silico screening of large compound libraries to identify promising candidates for synthesis.
Understanding Molecular Chirality: Computational studies can help to understand and predict novel forms of chirality, such as orientational chirality, which could lead to the design of new chiral scaffolds. researchgate.netnih.gov
This integrated approach, where computational predictions guide experimental work and experimental results refine computational models, creates a virtuous cycle that can dramatically reduce the time and resources required to achieve research goals. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
